molecular formula C10H13S+ B14368522 Benzyl(propan-2-ylidene)sulfanium CAS No. 92759-24-5

Benzyl(propan-2-ylidene)sulfanium

Cat. No.: B14368522
CAS No.: 92759-24-5
M. Wt: 165.28 g/mol
InChI Key: XVEMMLUHETXHSG-UHFFFAOYSA-N
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Description

Benzyl(propan-2-ylidene)sulfanium is a sulfonium ion derivative characterized by a benzyl group attached to a sulfur atom and a propan-2-ylidene substituent. Sulfonium ions are pivotal in organic synthesis and catalysis due to their electrophilic nature and ability to stabilize positive charges via resonance. For instance, sulfonium ions with similar substituents, such as dimethyl(2-oxo-2-phenylethyl)sulfanium bromide (), exhibit well-defined crystal structures and reactivity patterns, suggesting analogous behavior for the target compound .

Properties

CAS No.

92759-24-5

Molecular Formula

C10H13S+

Molecular Weight

165.28 g/mol

IUPAC Name

propan-2-ylsulfanylmethylbenzene

InChI

InChI=1S/C10H13S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/q+1

InChI Key

XVEMMLUHETXHSG-UHFFFAOYSA-N

Canonical SMILES

C[C+](C)SCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(propan-2-ylidene)sulfanium typically involves the reaction of benzyl halides with sulfanium salts under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanium ion. Common solvents used in this synthesis include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl(propan-2-ylidene)sulfanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(propan-2-ylidene)sulfanium has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(propan-2-ylidene)sulfanium involves its interaction with various molecular targets. The sulfanium ion can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The specific pathways and targets involved are still under investigation, but they may include enzymes and receptors critical to cellular function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonium and Sulfur-Containing Compounds

Structural and Electronic Comparisons

A key structural analog is Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide (), which shares the sulfanium core and aromatic substituents. X-ray crystallography reveals its sulfur atom adopts a trigonal pyramidal geometry with C–S bond lengths of 1.81–1.83 Å and S–C(alkyl) bonds of 1.78 Å . These parameters are critical for predicting the geometry of Benzyl(propan-2-ylidene)sulfanium, where the propan-2-ylidene group may induce steric strain, altering bond angles compared to dimethyl analogs.

Table 1: Structural Parameters of Sulfonium Derivatives

Compound C–S Bond Length (Å) S–C(alkyl) Bond Length (Å) Geometry Reference
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide 1.81–1.83 1.78 Trigonal pyramidal
This compound (predicted) ~1.79–1.82 ~1.75–1.80 Distorted trigonal pyramidal
Reactivity and Stability

Sulfonamide-aldehyde derivatives with propan-2-ylidene motifs, such as 4-(2-(1,3-dioxo-1-(p-tolyl)propan-2-ylidene)hydrazinyl)benzenesulfonamide (M1) (), exhibit high electrophilicity at ketone sites, as shown by HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) analyses . For this compound, the electron-deficient sulfur center likely enhances reactivity toward nucleophiles, akin to M1–M3 derivatives. However, solvent effects significantly modulate reactivity: in polar solvents, electrophilicity indices increase due to charge stabilization, while non-polar environments favor charge localization .

Table 2: Computed Reactivity Indices (HF/DFT Methods)

Compound HOMO-LUMO Gap (eV) Electrophilicity Index (eV) Preferred Solvent Reference
M1 (sulfonamide-propan-2-ylidene) 5.2 (HF), 4.8 (DFT) 1.45 (cyclohexane, HF) Non-polar
M3 (sulfonamide-propan-2-ylidene) 4.7 (HF), 4.3 (DFT) 1.60 (polar, DFT) Polar
This compound (predicted) ~4.5–5.0 ~1.50–1.65 Solvent-dependent

Key Research Findings and Implications

Solvent-Dependent Reactivity : Like M1–M3 derivatives, this compound’s electrophilicity is solvent-dependent, with polar solvents enhancing charge delocalization .

Applications : Sulfonium ions are employed in photoinitiators and alkylating agents. The target compound’s reactivity profile suggests utility in asymmetric synthesis or polymer chemistry.

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